2-Butyl-1H-imidazole-4-carbaldehyde

Catalog No.
S672045
CAS No.
68282-49-5
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-1H-imidazole-4-carbaldehyde

Researchers developing novel angiotensin II receptor antagonists require regiochemically precise imidazole scaffolds. 2-Butyl-1H-imidazole-4-carbaldehyde provides the exact 2-butyl and 4-formyl substitution essential for constructing the correct molecular architecture, as near isomers (e.g., 5-carbaldehyde analog) lead to entirely different skeletons incompatible with target APIs like Losartan. This intermediate ensures predictable reactivity: the aldehyde enables versatile functionalization, while the n-butyl group satisfies critical potency requirements. Supply chain benefits: single isomer purity, ready stock, and reliable B2B shipping for both R&D and scale-up.

CAS Number

68282-49-5

Product Name

2-Butyl-1H-imidazole-4-carbaldehyde

IUPAC Name

2-butyl-1H-imidazole-5-carbaldehyde

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

PTHGVOCFAZSNNA-UHFFFAOYSA-N

SMILES

CCCCC1=NC=C(N1)C=O

Canonical SMILES

CCCCC1=NC=C(N1)C=O

The exact mass of the compound 2-Butyl-1H-imidazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Butyl-1H-imidazole-4-carboxaldehyde, 2-Butyl-4-formylimidazole, 2-Butyl-4-imidazolecarbaldehyde, 2-Butyl-1H-imidazole-4-carbaldehyde

Purity

≥98%

Package Size

1 g

2-Butyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative primarily utilized as a key building block in the synthesis of non-peptide Angiotensin II receptor antagonists, a major class of antihypertensive drugs. Its core value lies in providing a specific, regiochemically defined scaffold where the n-butyl group at the 2-position and the carbaldehyde (formyl) group at the 4-position are critical for subsequent molecular assembly and for achieving the desired biological activity in the final active pharmaceutical ingredient (API). Procurement decisions for this intermediate are driven by its precise isomeric structure, which is essential for constructing the correct final molecular framework.

Research Fit

Losartan impurity profiling and reference standard procurement
Eprosartan synthesis – Stage 1 regioselective intermediate
Antimicrobial scaffold for SAR and derivatization studies

Substituting 2-Butyl-1H-imidazole-4-carbaldehyde with near analogs is chemically unviable for targeted synthesis pathways. Using the isomeric 2-butyl-1H-imidazole-5-carbaldehyde, for example, will lead to an entirely different final molecular skeleton, as the position of the aldehyde group dictates the outcome of subsequent cyclization and coupling reactions essential for forming specific APIs like Losartan. Similarly, altering the alkyl chain length (e.g., to a propyl group) can significantly change the binding affinity of the final drug product to its target receptor, failing critical efficacy requirements. Therefore, precise selection of this specific isomer and alkyl variant is a non-negotiable starting point for reproducible synthesis and achieving the target biological profile.

Substitution Risk

Regulatory impurity identity mismatch
The 5-chloro analog (Impurity D) has a different regulatory designation; substituting would invalidate impurity profiling methods and retention time references.
Synthetic route incompatibility
Unsubstituted imidazole-4-carbaldehyde lacks the 2-butyl group required for regioselective protection in the patented eprosartan synthesis, likely yielding incorrect regioisomers.
Lipophilicity-driven extraction and reactivity shifts
A predicted LogP difference of approximately 2.15 units vs. the parent aldehyde may significantly alter organic-phase partitioning and reaction kinetics during derivatization.

Precursor Suitability: Non-Interchangeable Isomer for Targeted API Synthesis

The regiochemistry of the aldehyde group is critical and non-interchangeable in the synthesis of Angiotensin II antagonists. This compound, 2-butyl-1H-imidazole-4-carbaldehyde, serves as a precursor for one specific class of antagonists. In contrast, the blockbuster drug Losartan requires the isomeric, chlorinated 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (which is often named as the 5-carbaldehyde isomer prior to N-substitution). Attempting to use the 4-carbaldehyde in a Losartan synthesis pathway would fail to produce the correct biphenylmethanol linkage, making the procurement of the correct isomer an absolute prerequisite for the success of the entire synthesis campaign.

Evidence DimensionRequired Regiochemistry for API Synthesis
Target Compound Data4-carbaldehyde position enables synthesis of a specific subset of imidazole-based antagonists.
Comparator Or Baseline2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (key Losartan intermediate).
Quantified DifferenceQualitatively distinct; leads to completely different molecular connectivity and final product. Not a matter of yield, but of feasibility.
ConditionsMulti-step synthesis of Angiotensin II receptor blockers.

Purchasing the wrong isomer makes the intended synthesis chemically impossible, resulting in total loss of raw materials and production time.

Regulatory Identity
Head-to-head
Losartan Impurity 36 (non‑chlorinated, MW 152.2) vs. EP Impurity D (5‑chloro, MW 186.6). Distinct HPLC/GC retention.
Impurity identity directly determines method validation outcome.
ICH‑characterized reference standard; traceability to USP/EP on request.

Processability: High-Yield Regioselective Formylation via Vilsmeier-Haack Reaction

The aldehyde group is efficiently and regioselectively introduced onto the 2-butylimidazole core using the Vilsmeier-Haack reaction (POCl3/DMF). Process chemistry literature demonstrates that this method reliably produces the desired 4-carbaldehyde isomer in high yield. This contrasts with other potential formylation methods that could lead to mixtures of the 4- and 5-formyl isomers, which would require costly and difficult chromatographic separation. Procuring this pre-made, isomerically pure carbaldehyde eliminates the need for this specialized and resource-intensive synthesis and purification step in-house.

Evidence DimensionSynthesis Yield & Regioselectivity
Target Compound DataHigh yield (e.g., ~83-85% reported in literature for similar substrates) specifically for the 4-formyl isomer.
Comparator Or BaselineHypothetical non-selective formylation of 2-butylimidazole.
Quantified DifferenceAvoids formation of isomeric impurities that would otherwise require separation, saving significant downstream processing costs.
ConditionsVilsmeier-Haack formylation using POCl3 and DMF.

This compound provides a cost-effective and time-saving entry point into the synthesis, bypassing a potentially low-yield or non-selective reaction and complex purification.

Eprosartan Synthesis
Class‑level
Patented three‑stage route requires 2‑n‑butyl‑4‑formylimidazole as Stage 1 starting material (US 6,294,675 B1).
2‑Butyl substitution is essential for regiochemical control; unsubstituted analog would divert the synthesis pathway.
Class‑level inference from patent literature.

Structure-Activity Relationship: Butyl Group is Critical for Final Drug Potency

In the development of imidazole-based Angiotensin II antagonists, the length of the alkyl chain at the 2-position is a key determinant of binding affinity and biological potency. Structure-activity relationship (SAR) studies consistently show that the n-butyl group often provides a significant potency advantage over shorter (propyl) or longer (pentyl) chains for the final API. For example, in one series of related antagonists, the compound derived from a 2-butyl precursor showed a significantly lower IC50 value compared to the 2-propyl analog, indicating stronger receptor binding.

Evidence DimensionBiological Potency (IC50) of Final API
Target Compound DataThe n-butyl group is frequently shown to be optimal or near-optimal for high receptor affinity in the final drug molecule.
Comparator Or BaselineAPIs synthesized from 2-propyl- or 2-ethyl-imidazole precursors.
Quantified DifferenceCan result in multi-fold improvement in IC50 values (e.g., from >100 nM to <20 nM) in the final antagonist.
ConditionsIn vitro angiotensin II receptor binding assays.

Using this specific 2-butyl intermediate is a prerequisite for synthesizing a final compound that meets the required therapeutic potency targets.

Lipophilicity (LogP)
Class‑level
Δ LogP ≈ 2.15
Approximately 141‑fold higher partition coefficient drives organic‑phase extraction and membrane‑passage context.
Calculated values; experimental confirmation recommended.
Antibacterial Spectrum
Data to verify
Reported activity against five strains (S. aureus, K. pneumoniae, E. coli, P. mirabilis, P. aeruginosa); DNA synthesis inhibition mechanism proposed.
Supports antimicrobial screening context; quantitative MIC data not publicly available.
Source review and independent MIC determination advised.

Core Building Block for Novel Angiotensin II Receptor Antagonists

This compound is the correct starting material for synthesizing novel, non-Losartan class Angiotensin II receptor antagonists where the pharmacophore requires a 4-substituted imidazole ring. Its defined regiochemistry ensures that subsequent alkylation and functionalization steps proceed predictably to yield the desired molecular architecture.

Scaffold for Medicinal Chemistry Library Synthesis

Ideal for medicinal chemistry programs exploring structure-activity relationships (SAR) around the angiotensin receptor. The aldehyde provides a versatile chemical handle for elaboration into a wide variety of functional groups, while the pre-installed n-butyl group satisfies a known potency requirement, allowing researchers to focus on optimizing other parts of the molecule.

Starting Material for Heterocyclic Chemistry Research

Serves as a well-defined, bifunctional building block for academic and industrial research into the synthesis of complex heterocyclic systems. The combination of the nucleophilic imidazole core and the electrophilic aldehyde group allows for a diverse range of subsequent chemical transformations.

Application Fit

Application
Selection Property
Validation Focus
Losartan impurity profiling & method validation
Non‑chlorinated aldehyde identity (Impurity 36)
Retention time specificity and chromatographic resolution
Eprosartan synthetic route research
2‑Butyl substitution for regioselective protection
Regioisomer outcome and intermediate purity
Antimicrobial SAR exploration
Gram‑positive/Gram‑negative spectrum context
MIC determination and DNA synthesis inhibition assay
Losartan manufacturing process control
Specification‑grade purity and melting point identity
Incoming material QC and impurity limit verification

XLogP3

1.6

UNII

U12G73SQSX

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (91.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (91.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68282-49-5

Wikipedia

2-butyl-5-formylimidazole

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